3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid: is an organic compound with the molecular formula C₁₃H₁₆O₅ It is characterized by the presence of an acetyl group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 2,4,5-trimethoxybenzaldehyde.
Acetylation: The aromatic compound undergoes acetylation using acetic anhydride in the presence of a catalyst like sulfuric acid to introduce the acetyl group.
Side Chain Introduction: The resulting acetylated product is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoic acid side chain.
Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 3-(2,5-Dimethoxyphenyl)propanoic acid
- 3-(3,4-Dimethoxyphenyl)propanoic acid
Comparison:
- 3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the acetyl group, which may result in different chemical reactivity and biological activity.
- 3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure with methoxy groups at different positions, leading to variations in its chemical and biological properties.
Uniqueness: 3-(2-Acetyl-4,5-dimethoxyphenyl)propanoic acid is unique due to the presence of both acetyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-(2-acetyl-4,5-dimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-8(14)10-7-12(18-3)11(17-2)6-9(10)4-5-13(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICNEBEWCGDIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1CCC(=O)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.